N-{2-[2-(3-iodo-4-methylbenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide
Overview
Description
N-{2-[2-(3-iodo-4-methylbenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H22IN3O3 and its molecular weight is 443.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.07059 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
This compound is involved in the synthesis of various chemical structures, showcasing its versatility in chemical reactions. Studies have demonstrated its application in electrophilic aminations with oxaziridines, enabling the synthesis of a wide range of derivatives such as azines, hydrazines, diaziridines, and hydrazino acids (Andreae & Schmitz, 1991). Furthermore, its use in homogeneous catalytic aminocarbonylation reactions to form 2-oxo-carboxamide derivatives highlights its potential in creating complex organic compounds (Müller et al., 2005).
Biological Applications
In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential as Hsp90 inhibitors, indicating its relevance in the development of new therapeutic agents (Xiao-long, 2011). This underscores the compound's utility in drug discovery and the development of treatments targeting specific proteins implicated in disease processes.
Material Science Applications
The compound also finds applications in material science, particularly in the development of hydrolytically degradable hydrogels for medical devices. A study describes the synthesis of a crosslinker derived from this compound, which is stable at physiological pH but degrades in acidic environments, making it promising for the construction of esophageal stents (Vetrik et al., 2011).
Properties
IUPAC Name |
N-[2-[2-(3-iodo-4-methylbenzoyl)hydrazinyl]-2-oxoethyl]cyclohexanecarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22IN3O3/c1-11-7-8-13(9-14(11)18)17(24)21-20-15(22)10-19-16(23)12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,19,23)(H,20,22)(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEHGCSJWYZKHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)CNC(=O)C2CCCCC2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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